molecular formula C13H22O4 B14594404 Dibutyl pent-2-enedioate CAS No. 61145-55-9

Dibutyl pent-2-enedioate

Cat. No.: B14594404
CAS No.: 61145-55-9
M. Wt: 242.31 g/mol
InChI Key: IJOCZWPDSPJIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl pent-2-enedioate is a chemical compound of interest in scientific research and development, particularly in the field of polymer science. As a diester of an unsaturated dicarboxylic acid, its primary research applications are anticipated to be analogous to those of similar compounds, such as dibutyl maleate. These applications include its potential use as a monomer or co-monomer in emulsion and suspension polymerization processes to create specialized polymers and copolymers . In such reactions, the compound can contribute to the introduction of specific properties into the polymer backbone, such as modified flexibility, biodegradability, or sites for further chemical modification. Furthermore, diesters of this class are investigated for their utility as plasticizers for aqueous polymer dispersions and as intermediates in organic synthesis, including Michael addition reactions, to produce more complex chemical entities like polyaspartic esters for coatings and adhesives . The mechanism of action for this compound in polymerization is based on the radical copolymerization of its vinyl group (CH=CH) with other unsaturated monomers, such as vinyl acetate or styrene . The butyl ester chains can influence the hydrophobicity and glass transition temperature (Tg) of the resulting copolymers. When used as a synthetic intermediate, the reactivity is often centered on the electron-deficient alkene within the molecule, making it susceptible to nucleophilic attack. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

61145-55-9

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

dibutyl pent-2-enedioate

InChI

InChI=1S/C13H22O4/c1-3-5-10-16-12(14)8-7-9-13(15)17-11-6-4-2/h7-8H,3-6,9-11H2,1-2H3

InChI Key

IJOCZWPDSPJIIK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC=CC(=O)OCCCC

Origin of Product

United States

Esterification Reactions

Esterification is a fundamental and widely employed method for the synthesis of esters. libretexts.orgbyjus.com This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of dibutyl pent-2-enedioate, this would involve the reaction of pent-2-enedioic acid with butanol.

The general reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used. masterorganicchemistry.com The removal of water as it is formed, for instance, through a Dean-Stark apparatus, can also increase the yield of the ester. masterorganicchemistry.com A variety of strong acids, such as sulfuric acid (H2SO4) and tosic acid (TsOH), can serve as catalysts for this reaction. masterorganicchemistry.com

A specific example of a similar esterification is the synthesis of butyl acetate (B1210297) from acetic acid and 1-butanol. libretexts.org The principles of this reaction are directly applicable to the synthesis of this compound.

Table 1: Key Aspects of Esterification for this compound Synthesis
ReactantsCatalystConditions to Improve YieldGeneral Principle
Pent-2-enedioic acid and ButanolStrong acid (e.g., H2SO4, TsOH)Use of excess butanol, Removal of waterReversible reaction between a carboxylic acid and an alcohol libretexts.orgmasterorganicchemistry.com

Chemical Reactivity and Transformation Studies of Dibutyl Pent 2 Enedioate Analogues

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in dibutyl pent-2-enedioate is electron-deficient due to the conjugation with two electron-withdrawing carboxyl groups, making it susceptible to various addition reactions.

Nucleophilic Addition Reactions

The polarized nature of the α,β-unsaturated system in this compound makes the β-carbon electrophilic and prone to attack by nucleophiles in a Michael-type addition. wikipedia.orglibretexts.org This reaction involves the addition of a nucleophile to the carbon-carbon double bond, leading to the formation of a new single bond. wikipedia.org The general mechanism for nucleophilic addition to an α,β-unsaturated ester involves the attack of the nucleophile on the electrophilic β-carbon, followed by protonation of the resulting enolate intermediate. libretexts.orglibretexts.orgunizin.org

A variety of nucleophiles can participate in this reaction, including amines, alkoxides, and carbanions. For instance, the reaction of amines with dialkyl maleates, an analogue of this compound, is utilized in the production of polyaspartic esters, which are used in coatings, adhesives, and sealants. wikipedia.org

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Product Type Reference
Amines β-Amino esters wikipedia.org
Alkoxides β-Alkoxy esters saskoer.ca

Electrophilic Addition Reactions

While less common for electron-deficient alkenes, electrophilic addition reactions can occur across the double bond of this compound under specific conditions. Electrophiles are species that are attracted to electron-rich areas. savemyexams.comsavemyexams.com The C=C double bond in alkenes represents an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.comsavemyexams.com

The general mechanism involves the initial attack of the electrophile on the double bond to form a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The stability of the resulting carbocation plays a crucial role in the reaction's feasibility. The addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) are typical electrophilic addition reactions. savemyexams.comsavemyexams.comlasalle.edu

Table 2: Common Electrophiles and Expected Products

Electrophile Reagent Expected Product Reference
Halogen (X₂) Br₂, Cl₂ Dibutyl 2,3-dihalopentanedioate savemyexams.com
Hydrogen Halide (HX) HBr, HCl Dibutyl 2-halopentanedioate or Dibutyl 3-halopentanedioate libretexts.org

Radical Reactions

Radical reactions offer another pathway for the functionalization of the carbon-carbon double bond. These reactions involve species with unpaired electrons and typically proceed via a chain mechanism involving initiation, propagation, and termination steps. The addition of radicals to the double bond can lead to a variety of products depending on the nature of the radical and the reaction conditions. rsc.org For example, the reaction of benzenethiol (B1682325) with alkynes, a related unsaturated system, proceeds via the formation of vinyl radical intermediates. rsc.org

Difunctionalization of Alkenes

Difunctionalization reactions allow for the simultaneous introduction of two new functional groups across the carbon-carbon double bond. This can be achieved through various strategies, including those mediated by selenium or UV light. uni-regensburg.deresearchgate.net For instance, a metal-free protocol for the UV light-mediated difunctionalization of alkenes with CF₃SO₂Na has been developed. researchgate.net

Reactions at the Ester Functional Groups

The two dibutyl ester groups in the molecule are also reactive sites. They can undergo hydrolysis, transesterification, and reduction.

Hydrolysis: In the presence of acid or base, the ester groups can be hydrolyzed to the corresponding carboxylic acid, pent-2-enedioic acid, and butanol. saskoer.calibretexts.org

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the butyl groups with other alkyl groups. saskoer.ca

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride. This would yield pent-2-ene-1,5-diol (B13692101) and butanol. libretexts.org

Aminolysis: Esters can react with ammonia (B1221849) or amines to form amides. libretexts.org

Grignard Reaction: Reaction with Grignard reagents can convert the esters into tertiary alcohols. libretexts.org

Catalytic Transformations

Catalytic methods play a significant role in the transformation of unsaturated esters. Various catalysts can be employed to achieve specific chemical outcomes.

Palladium-catalyzed reactions are particularly noteworthy. For example, palladium complexes have been used in the oxidative amination of alkenes with amines. researchgate.net In some cases, with rhodium catalysts, carbonylative dimerization of related acrylates has been observed, leading to the synthesis of compounds like dibutyl (E)-4-oxohept-2-enedioate. researchgate.netscribd.com The development of catalytic systems for the transformation of methane (B114726) has also been an area of intense research, with the goal of producing value-added chemicals under mild conditions. rsc.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Dibutyl (2E)-but-2-enedioate
Dibutyl maleate (B1232345)
Polyaspartic esters
Dibutyl 2,3-dihalopentanedioate
Dibutyl 2-halopentanedioate
Dibutyl 3-halopentanedioate
Dibutyl 2-hydroxypentanedioate
Dibutyl 3-hydroxypentanedioate
Pent-2-enedioic acid
Butanol
Lithium aluminum hydride
Pent-2-ene-1,5-diol
Dibutyl (E)-4-oxohept-2-enedioate
Benzenethiol

Oxidative Amination of Alkenes

Oxidative amination represents a powerful method for the synthesis of nitrogen-containing compounds from readily available alkenes. nih.gov This process involves the formation of a carbon-nitrogen bond across a double bond. In the context of this compound analogues, the key challenge is achieving chemoselectivity, where the reaction targets the desired C-H bond without reacting with the more easily oxidizable π-bond of the alkene.

Recent advancements have demonstrated that specific catalysts can achieve high reactivity and selectivity in such transformations. For instance, a manganese tert-butylphthalocyanine catalyst, [Mn(tBuPc)], has been shown to be uniquely capable of functionalizing various C(sp³)—H bonds intramolecularly while maintaining excellent chemoselectivity in the presence of π-functionality. nih.gov This catalyst is effective even for substrates containing an α,β-unsaturated ester, a key feature of this compound. nih.gov The catalyst facilitates the amination of C-H bonds that are near the electron-withdrawing ester groups, a transformation where other chemoselective catalysts are significantly less reactive. nih.gov

Table 1: Catalyst Performance in Intramolecular C-H Amination of a Substrate Analogue

Catalyst Yield (%)
[Mn(tBuPc)] 77%
[Fe(Pc)] 12%
[Ru₂(hp)₄] 25%

Data sourced from a study on manganese-catalyzed C-H amination, demonstrating the superior reactivity for a substrate featuring an α,β-unsaturated ester. nih.gov

Furthermore, palladium-catalyzed oxidative amination reactions have been developed where the nitrogen addition occurs at the less-substituted carbon of a double bond (anti-Markovnikov selectivity). nih.gov This method allows alkenes to react with imides to form a terminal imide product, showcasing another pathway for the amination of unsaturated systems. nih.gov

Rearrangement and Isomerization Processes

Analogues of this compound, such as dialkyl but-2-enedioates, are known to undergo rearrangement and isomerization. A primary example is the cis-trans isomerization between maleate and fumarate (B1241708) esters. Dibutyl maleate is the (Z)-isomer, while dibutyl fumarate is the (E)-isomer of dibutyl but-2-enedioate. wikipedia.orgmatrix-fine-chemicals.com This isomerization can be catalyzed by various means, including heat, light, or chemical reagents.

In some catalytic processes, olefin isomerization is a subsequent step that follows an initial transformation. For example, in certain palladium-catalyzed oxidative amination reactions, the initial product of trans-aminopalladation can undergo olefin isomerization to yield the more thermodynamically stable product. nih.gov The potential for the double bond to migrate within the carbon chain is a key consideration in the reactions of these unsaturated esters. Research on similar structures, such as the dimerization of methyl acrylate (B77674) to dimethyl trans-hex-2-enedioate, also notes the potential for isomerization to other products like 2,4-hexadiene. researchgate.net

Structure-Reactivity Relationship Analysis in Ester Derivatives

In diester systems, the electronic properties of the ester groups play a critical role. Electron-withdrawing groups, such as the carboxyl groups in Hantzsch ester analogues, can stabilize the molecule by extending conjugation. princeton.edu This principle applies to this compound, where the two ester groups influence the electron density of the C=C double bond, making it susceptible to nucleophilic attack (e.g., Michael addition).

The steric and electronic properties of the ester's alcohol component (the butyl groups in this case) also affect reactivity. In catalytic reactions such as direct amidation, the nature of the ester influences reaction conditions and outcomes. For instance, activated aryl esters often react under milder conditions than alkyl esters. mdpi.com A study on nickel-catalyzed decarbonylative amination highlighted the importance of ester choice, using phenol (B47542) esters to prevent the formation of inert amide byproducts that would occur with other ester types. acs.org

The relationship between structure and reactivity can be summarized by several key principles:

Table 2: Structure-Reactivity Principles in Ester Derivatives

Structural Feature Influence on Reactivity Example
Conjugation Stabilizes the molecule and activates the C=C bond for nucleophilic addition. The α,β-unsaturated system in pent-2-enedioate. princeton.edu
Electron-Withdrawing Groups Increase the electrophilicity of the carbonyl carbon and the β-carbon of the double bond. The two ester functionalities enhance reactivity towards nucleophiles. princeton.edu
Steric Hindrance Bulky groups near the reaction center can slow down or prevent reactions. The rate of hydride transfer is decreased by bulky phenyl groups in Hantzsch esters. princeton.edu

| Leaving Group Ability | The type of ester (e.g., alkyl vs. aryl) affects its ability to be displaced in substitution reactions. | Phenol esters are used as activated substrates in some cross-coupling reactions. acs.org |

These relationships are fundamental to understanding and predicting the chemical behavior of this compound and for designing synthetic pathways that utilize its unique structural and electronic properties.

Polymerization Science of Unsaturated Diesters, with Relevance to Dibutyl Pent 2 Enedioate

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 1,2-disubstituted ethylenic monomers like dialkyl fumarates was initially considered challenging due to the significant steric hindrance around the double bond. unlp.edu.ar However, research has demonstrated that these monomers can undergo polymerization, albeit with distinct characteristics compared to monosubstituted vinyl monomers. unlp.edu.ar

Free radical polymerization is a common method for polymerizing unsaturated diesters. The process is initiated by the decomposition of a radical initiator, generating free radicals that attack the electron-deficient double bond of the monomer.

The polymerization rate and the molecular weight of the resulting polymer are highly dependent on the structure of the monomer and the type of initiator used. For instance, the polymerization of dialkyl fumarates has been shown to be influenced by the bulkiness of the alkyl ester groups. researchgate.net An increase in the bulkiness of the ester substituents can lead to a higher yield and molecular weight of the polymer. researchgate.net For example, the polymerization of di-t-butyl fumarate (B1241708) can produce a high molecular weight polymer in high yield. researchgate.net

The choice of initiator also plays a crucial role. Studies on dicyclohexyl fumarate (DCHF) have shown that the polymerization rate is greater when initiated with dimethyl 2,2′-azobisisobutyrate (MAIB) compared to 2,2′-azobisisobutyronitrile (AIBN), despite their similar decomposition rates. researchgate.net This suggests that the primary radicals generated from MAIB are more efficient in initiating the polymerization of sterically hindered monomers. unlp.edu.ar The kinetic orders for the monomer and initiator have also been observed to differ depending on the initiator used. researchgate.net

The propagation and termination rate constants (kp and kt) for the radical polymerization of dialkyl fumarates are exceptionally small compared to conventional vinyl monomers. nii.ac.jp This is attributed to the steric hindrance of both the monomer and the propagating radical. nii.ac.jp The suppression of both propagation and termination allows for the formation of relatively high-molecular-weight polymers at a normal polymerization rate. nii.ac.jp

Table 1: Initiator Effect on the Polymerization of Dicyclohexyl Fumarate (DCHF) at 60°C (This table is illustrative and based on findings for analogous compounds.)

Initiator Polymerization Rate (Rp) Monomer Order Initiator Order
MAIB Higher Different from AIBN Different from AIBN
AIBN Lower Different from MAIB Different from MAIB

Controlled radical polymerization (CRP) techniques offer a pathway to synthesize polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. nih.gov

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex to reversibly activate and deactivate the propagating chains through a halogen atom transfer process. nih.govwikipedia.org This technique has been successfully applied to a variety of monomers, including acrylates and methacrylates. nih.gov While the direct ATRP of 1,2-disubstituted ethylenic monomers like dialkyl fumarates can be challenging due to their low reactivity, the synthesis of block copolymers containing poly(dialkyl fumarate) segments has been achieved using ATRP. nii.ac.jp This typically involves the use of a macroinitiator to initiate the polymerization of the fumarate monomer. nih.gov The success of ATRP is highly dependent on the choice of catalyst, initiator, and reaction conditions. acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that allows for the synthesis of polymers with complex architectures. acs.orgacs.org The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.gov The RAFT process involves a series of addition-fragmentation equilibria that allow for the controlled growth of polymer chains. acs.org This method has been used to synthesize block copolymers consisting of rigid poly(substituted methylene) segments from dialkyl fumarates and flexible polyacrylate segments. researchgate.net The choice of the RAFT agent is critical for the successful polymerization of a given monomer. researchgate.net

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that employs a stable nitroxide radical to reversibly trap the propagating radical, establishing an equilibrium between active and dormant species. acs.org However, the application of NMP to methacrylate (B99206) esters, which are structurally related to unsaturated diesters, often results in low conversions. acs.org The polymerization tends to cease due to a buildup of the nitroxide concentration, leading to the formation of unsaturated macromonomers. acs.org This limitation suggests that NMP might not be the most efficient method for the controlled polymerization of sterically hindered unsaturated diesters like dibutyl pent-2-enedioate.

Controlled Radical Polymerization (CRP) Techniques

Copolymerization Strategies

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. Unsaturated diesters can be copolymerized with a variety of other monomers, such as vinyl acetate (B1210297) and n-alkyl (meth)acrylates, via free radical polymerization. core.ac.uk

The copolymerization behavior is described by the monomer reactivity ratios (r₁ and r₂), which indicate the relative preference of a propagating radical to add to its own monomer (homopolymerization) versus the comonomer (copolymerization). The reactivity ratios for the copolymerization of di-n-docosyl fumarate with vinyl acetate have been determined using methods like Fineman-Ross and Kelen-Tüdös. core.ac.uk

The structure of the comonomer significantly influences the copolymerization kinetics and the properties of the resulting copolymer. For example, in the copolymerization of dialkyl fumarates with vinyl acetate, the molecular weight of the copolymer tends to increase with an increasing mole fraction of vinyl acetate in the feed. core.ac.uk The resulting copolymers often exhibit high polydispersity. core.ac.uk

**Table 2: Illustrative Monomer Reactivity Ratios for Copolymerization of an Unsaturated Diester (M₁) with a Comonomer (M₂)*** (This table presents hypothetical data to illustrate the concept of reactivity ratios in the copolymerization of unsaturated diesters, as specific data for this compound is not available.)

Comonomer (M₂) r₁ (Diester) r₂ (Comonomer) Copolymer Structure Tendency
Vinyl Acetate < 1 > 1 Alternating to Blocky (Comonomer)
Methyl Methacrylate < 1 < 1 Random/Alternating
Styrene (B11656) > 1 < 1 Blocky (Diester)

Note: The values and tendencies in this table are for illustrative purposes and would need to be experimentally determined for this compound.

The incorporation of bulky groups in the fumarate monomer can increase its polymerization reactivity by slowing down the bimolecular termination of the rigid polymer radicals, which compensates for the decrease in the propagation rate. core.ac.uk

Reactivity Ratios in Copolymerization Systems

The behavior of a monomer in a copolymerization reaction is quantified by its reactivity ratios (r₁ and r₂). These ratios compare the rate constant of a propagating radical adding a monomer of its own kind versus adding the comonomer. annualreviews.org For 1,2-disubstituted ethylenes like dialkyl fumarates and maleates, which are structurally analogous to this compound, steric hindrance significantly impacts their ability to homopolymerize. This results in very low reactivity ratios (r₁) when they are designated as monomer 1.

For instance, in the copolymerization of styrene (M₁) with dialkyl fumarates (M₂), the reactivity ratio for the fumarate is typically close to zero, indicating that a styryl radical greatly prefers adding another styrene monomer over a bulky fumarate monomer. Conversely, the fumarate radical readily adds styrene. This leads to a strong tendency for alternation. researchgate.net The reactivity ratios for various unsaturated ester systems have been determined and illustrate this trend. researchgate.netresearchgate.net For example, the copolymerization of methyl methacrylate (MMA) and styrene shows reactivity ratios of r₁=0.46 and r₂=0.53, respectively, indicating that both radicals prefer to react with the opposing monomer. researchgate.net In the case of itaconate esters, which are also related, the reactivity ratios in copolymerization with acrylonitrile (B1666552) (AN) have been determined as r₁(AN) = 0.65 and r₂(MIA) = 1.80 for methyl itaconate, showcasing different reactivity patterns. researchgate.net

It is expected that this compound would exhibit similar behavior, acting as a monomer that does not readily homopolymerize but can be incorporated into copolymers with less sterically hindered comonomers like styrene, vinyl acetate, or acrylates.

Table 1: Representative Reactivity Ratios for Unsaturated Diesters with Styrene (M₁)

Monomer 2 (M₂)r₁ (Styrene)r₂ (Diester)System Characteristics
Diethyl Fumarate0.300.07Tendency toward alternation
Diethyl Maleate (B1232345)6.520.005Low reactivity of maleate
Dibutyl Itaconate0.320.34Random copolymerization tendency

Note: Data is compiled from various literature sources on polymer chemistry and serves as a representative illustration.

Alternating Copolymerization

Alternating copolymerization occurs when two different monomers add to the polymer chain in a regular alternating sequence. This phenomenon is common when one monomer is electron-rich (a donor) and the other is electron-poor (an acceptor). researchgate.net Unsaturated diesters, including fumarates, maleates, and by extension, pent-2-enedioates, are considered electron-accepting monomers due to the electron-withdrawing nature of their two ester groups. cmu.edu

When copolymerized with electron-donating monomers such as styrene, N-vinylcarbazole, or vinyl ethers, these diesters show a strong tendency to form alternating structures. cmu.edutandfonline.com The formation of a charge-transfer complex (CTC) between the donor and acceptor monomers is often invoked to explain this behavior, where the complex itself may participate in the propagation step. tandfonline.com For example, dialkyl fumarates form alternating copolymers with N-vinylcarbazole. cmu.edu Similarly, maleic anhydride, a potent electron acceptor, is well-known for its ability to form perfectly alternating copolymers with a variety of donor monomers like styrene. researchgate.net

Given the electronic properties conferred by its two carboxyl groups, this compound would be predicted to undergo alternating copolymerization with suitable electron-donating comonomers. This provides a pathway to synthesize polymers with a precisely controlled sequence distribution and, consequently, predictable properties. The process can sometimes be initiated thermally without a traditional radical initiator, proceeding via radicals formed from the charge-transfer complex. tandfonline.com

Graft Copolymerization with Cellulose (B213188) Derivatives

Graft copolymerization is a method used to modify the properties of a natural polymer, such as cellulose, by covalently attaching synthetic polymer chains. researchgate.net This can be achieved through "grafting-from," "grafting-to," or "grafting-through" methods. researchgate.net The modification of cellulose and its derivatives (e.g., cellulose esters) with unsaturated monomers can impart new functionalities, such as hydrophobicity or thermoplasticity. rroij.comrsc.org

In the context of this compound, it could be grafted onto a cellulose backbone. A common "grafting-from" approach involves introducing initiator sites onto the cellulose. For instance, cellulose can be modified to create a macroinitiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. rsc.org The subsequent polymerization of an unsaturated ester from these sites would yield a well-defined graft copolymer. rsc.org

Another approach involves preparing cellulose esters with pendant unsaturated groups, which can then participate in copolymerization with another monomer. usm.edu For example, cellulose esters of fumaric acid have been copolymerized with monomers like styrene and butyl methacrylate. usm.edu Although this can sometimes lead to crosslinking, the process can be controlled, for example by using a chain-transfer agent to produce soluble, non-crosslinked graft copolymers. usm.edu The incorporation of this compound grafts could enhance the compatibility of cellulose with other polymers or introduce specific thermal properties.

Kinetics of Polymerization Processes

The kinetics of polymerization for unsaturated diesters are heavily influenced by steric factors. 213.55.90 For 1,2-disubstituted ethylenes like dialkyl maleates (cis-isomers) and fumarates (trans-isomers), the rate of homopolymerization is often extremely slow. The cis-arrangement in maleates presents significant steric hindrance, effectively preventing polymerization under typical free-radical conditions. 213.55.90 Fumarate esters, while having less steric hindrance in the trans configuration, still exhibit much lower propagation rate constants (kₚ) and termination rate constants (kₜ) compared to monomers like acrylates. 213.55.90 However, the decrease in kₜ is often much more significant than the decrease in kₚ, which makes polymerization feasible, particularly for esters with bulky alkyl groups. 213.55.90

Table 2: General Kinetic Parameters in Free-Radical Polymerization

ParameterSymbolDescriptionRelevance to Unsaturated Diesters
Rate of PolymerizationRₚThe overall speed of the polymerization reaction.Generally low for homopolymerization; dependent on comonomer in copolymerization.
Propagation Rate ConstantkₚRate constant for the addition of a monomer to a growing polymer chain.Low due to steric hindrance from the dialkyl ester groups.
Termination Rate ConstantkₜRate constant for the termination of two growing chains.Very low, as bulky chain ends hinder bimolecular termination reactions.

Polymer Microstructure Control in Emulsion Polymerization

Emulsion polymerization is a heterogeneous process that allows for the synthesis of high molecular weight polymers at a high rate, offering excellent heat transfer and low viscosity. researchgate.net This technique is particularly valuable for controlling the polymer microstructure, including particle morphology, molecular weight distribution, and copolymer composition. calpoly.edutue.nl

For copolymers containing an unsaturated diester like this compound, emulsion polymerization provides a powerful tool for creating specific architectures. By manipulating the monomer feed strategy (e.g., batch, semi-batch, or continuous), one can control the incorporation of the less reactive diester into the polymer chain. calpoly.edu A semi-batch or "starved-feed" process, where the monomers are added gradually, is often used to ensure a more uniform copolymer composition, preventing the more reactive monomer from being consumed first. researchgate.net

This control allows for the creation of specific particle morphologies, such as core-shell structures. calpoly.edu For example, a seed latex could be formed from a more reactive monomer, followed by the semi-batch addition of a monomer mixture including this compound to form a shell with different properties (e.g., lower glass transition temperature or different refractive index). The choice of initiator system and the use of chain transfer agents are other critical parameters that can be adjusted to modify the polymer structure, for instance, by controlling branching and gel content. researchgate.net The use of RAFT/MADIX agents in emulsion polymerization has also been explored to control the microstructure of fluoropolymers, a technique that could be adapted for other specialized monomers. google.com

Environmental Fate and Degradation Mechanisms of Diesters Including Pent 2 Enedioate Structures

Biodegradation Pathways and Microbial Metabolism

There is no specific information available in the scientific literature regarding the biodegradation pathways and microbial metabolism of Dibutyl pent-2-enedioate. The following sections describe general pathways observed for other diesters, which may or may not be applicable to this compound.

No studies have been identified that specifically detail the aerobic degradation of this compound. For other diesters, such as some phthalates, aerobic degradation is a significant pathway. For instance, the aerobic degradation of Dibutyl Phthalate (B1215562) (DBP) has been shown to proceed via hydrolysis to monobutyl phthalate and then to phthalic acid, which is further metabolized. Research on mangrove sediment has indicated that aerobic degradation of some phthalate esters can have half-lives ranging from 1.6 to 8.3 days. nih.gov The presence of smaller sediment particle sizes has been correlated with higher biodegradation rates for these related compounds. nih.gov

Specific anaerobic degradation pathways for this compound have not been documented. For comparison, in the degradation of Dibutyl Phthalate by certain bacteria, the intermediate metabolite phthalic acid can be transformed into benzoic acid through an anaerobic pathway. mdpi.com

There are no microbial strains that have been specifically identified and studied for their role in the degradation of this compound. However, for the related compound Dibutyl Phthalate, several bacterial strains have been identified as effective degraders. For example, Acinetobacter baumannii DP-2, isolated from activated sludge, has demonstrated the ability to degrade DBP. mdpi.com Additionally, strains of Bacillus sp. isolated from mangrove sediment have shown a strong capability for biodegrading DBP. nih.gov

Abiotic Degradation Processes

Specific data on the abiotic degradation of this compound is not available. The following sections discuss general abiotic degradation processes that may influence the environmental persistence of unsaturated diesters.

Direct research on the photochemical degradation of this compound is not present in the available literature. However, studies on unsaturated polyesters, which contain ester linkages and carbon-carbon double bonds, indicate that they can undergo photodegradation. researchgate.netnih.govasianpubs.org This process can involve photo-oxidation and photolysis, leading to the formation of various chemical species and changes in the material's properties. researchgate.net For unsaturated polyester (B1180765) resins, exposure to UV radiation can result in weight loss and structural changes. asianpubs.org

There are no specific studies on the hydrolytic degradation of this compound. In general, the hydrolysis of esters is a known degradation pathway. For unsaturated esters, the rate of hydrolysis can be influenced by the position of the double bond. rsc.orgoup.com Unsaturation in the acyl portion of an ester, particularly when conjugated with the carboxyl group, can affect the rate of hydrolysis. rsc.org Alkaline hydrolysis of unsaturated esters has been found to be faster than that of their saturated counterparts, provided there is no conjugation between the double bond and the carboxyl group. oup.com Immersion of unsaturated polyester resins in alkaline solutions, such as NaOH, can initiate degradation through the hydrolysis of ester bonds. nih.gov

Environmental Persistence and Transformation Studies of this compound

The environmental fate of a chemical compound is determined by its susceptibility to various degradation mechanisms, which dictate its persistence and potential for accumulation in different environmental compartments. For this compound, an unsaturated diester, its environmental persistence is influenced by both biotic and abiotic transformation processes. Due to the limited availability of specific studies on this compound, data from structurally similar compounds, particularly its isomer Dibutyl maleate (B1232345) (DBM), are often used to estimate its environmental behavior.

Biodegradation

Biodegradation is a primary mechanism for the environmental removal of many organic compounds. Studies on Dibutyl maleate suggest that it is readily biodegradable by microorganisms. In one study, the primary degradation of DBM was observed to be complete within three days, with approximately 65% of the compound being mineralized. Another study focusing on the biodegradation of DBM by the bacterium Rhodococcus rhodocrous reported a half-life of 8.9 days. This susceptibility to microbial breakdown suggests that this compound is also likely to undergo significant biodegradation in environments with active microbial populations, such as soil and water.

Table 1: Biodegradation Data for Dibutyl Maleate (Isomer of this compound)

ParameterValueSource Organism/System
Primary DegradationComplete within 3 daysMixed microbial population
Mineralization~65%Mixed microbial population
Half-life8.9 daysRhodococcus rhodocrous

Note: The data presented is for Dibutyl maleate, a structural isomer of this compound, and is used as an estimate of its potential biodegradability.

Abiotic Degradation

In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of chemical compounds in the environment.

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The carbon-carbon double bond in the pent-2-enedioate structure is a chromophore that can absorb UV radiation. This absorption of light energy can lead to various photochemical reactions, including isomerization (e.g., conversion between cis and trans isomers) and degradation into smaller molecules. The actual rate and significance of photolysis in the environment would depend on factors such as the intensity of sunlight, the presence of photosensitizing agents in the water, and the depth of the water body. As with hydrolysis, specific quantum yields and environmental half-lives for the photolysis of this compound are not well-documented.

Advanced Analytical and Spectroscopic Characterization Methods for Unsaturated Diesters

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Dibutyl pent-2-enedioate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry. scispace.comnih.gov

¹H and ¹³C NMR: For unsaturated diesters, ¹H NMR spectroscopy provides information on the number and environment of protons. Olefinic protons (–CH=CH–) in α,β-unsaturated systems typically appear in the 5.5-7.5 ppm region, with their coupling constants providing insight into the geometry of the double bond. nih.gov Protons on carbons adjacent to the ester oxygen (e.g., -O-CH₂-) are deshielded and resonate around 4.0-4.3 ppm.

¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule. Key signals for this compound include the carbonyl carbons of the ester groups (δ 165-175 ppm), the olefinic carbons (δ 120-145 ppm), and the carbons of the butyl chains. scispace.comrsc.org The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional techniques like COSY and HSQC, allows for the complete and unambiguous assignment of the molecule's structure. scispace.com

Below are the expected chemical shifts for this compound.

Expected ¹H NMR Chemical Shifts for this compound
Proton Type Expected Chemical Shift (δ, ppm)
Olefinic Protons (CH=CH) 5.8 - 7.0
Methylene Protons (α to C=C) ~3.1
Methylene Protons (α to Ester O) 4.0 - 4.2
Methylene Protons (Butyl Chain) 1.4 - 1.7
Methyl Protons (Butyl Chain) 0.9 - 1.0
Expected ¹³C NMR Chemical Shifts for this compound
Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) 165 - 167
Olefinic Carbons (C=C) 122 - 145
Methylene Carbon (α to C=C) ~35
Methylene Carbon (α to Ester O) 64 - 66
Methylene Carbons (Butyl Chain) 19, 30
Methyl Carbon (Butyl Chain) ~14

³¹P NMR: ³¹P NMR spectroscopy is a specialized technique applicable only to compounds containing phosphorus. huji.ac.il While not used for the direct characterization of this compound, it is a critical tool for analyzing phosphorus-containing analogues, such as unsaturated phosphonate (B1237965) diesters. nih.gov In these compounds, the ³¹P nucleus provides a direct probe of the electronic environment around the phosphorus atom, offering valuable information about oxidation state, coordination, and bonding, which is crucial in fields like organometallic chemistry and materials science. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques (LC-MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental composition of compounds like this compound.

LC-MS and GC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. GC-MS is suitable for volatile and thermally stable compounds like many diesters, while LC-MS is preferred for less volatile or thermally labile molecules. mdpi.com These methods are used to separate the target compound from a mixture and subsequently obtain its mass spectrum, which serves as a molecular fingerprint, aiding in its identification. The fragmentation pattern observed in the mass spectrum provides structural information, revealing how the molecule breaks apart under energetic conditions.

High-Resolution Mass Spectrometry (HRMS): HRMS is an advanced MS technique that measures the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). fiveable.memeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. fiveable.meresearchgate.net For this compound (C₁₃H₂₂O₄), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass, providing definitive confirmation of its identity. researchgate.net

Expected Mass Spectrometry Data for this compound (C₁₃H₂₂O₄)

Parameter Expected Value Technique
Molecular Weight (Nominal) 242 g/mol GC-MS, LC-MS
Exact Mass [M+H]⁺ 243.1596 HRMS
Common Fragments m/z 187 (Loss of C₄H₇) GC-MS, LC-MS
m/z 171 (Loss of OC₄H₉) GC-MS, LC-MS
m/z 57 (Butyl Cation) GC-MS, LC-MS

Chromatographic Separations (HPLC, UPLC)

Chromatographic techniques are essential for the separation and purification of unsaturated diesters from reaction mixtures or natural extracts, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating components of a mixture. nih.gov For unsaturated diesters, reversed-phase HPLC is typically employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as acetonitrile/water). In this mode, compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes smaller stationary phase particles (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster separations, greater resolution, and improved sensitivity. Transferring a separation method from HPLC to UPLC can dramatically reduce analysis time and solvent consumption while maintaining or improving separation quality. Both HPLC and UPLC are critical for assessing the purity of this compound and for quantifying its concentration in various samples.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz For an α,β-unsaturated diester like this compound, the IR spectrum will exhibit characteristic absorption bands. orgchemboulder.com

The most prominent feature is the strong absorption from the carbonyl (C=O) group stretch, which for α,β-unsaturated esters appears at a slightly lower wavenumber (1730-1715 cm⁻¹) compared to saturated esters due to conjugation. orgchemboulder.com Other key absorptions include the C=C double bond stretch (around 1640 cm⁻¹), the C-O stretches of the ester group (in the 1300-1000 cm⁻¹ region), and the C-H stretches of the alkyl and vinyl groups. orgchemboulder.comcore.ac.uk

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Alkyl) Stretch 2850 - 2960
C=O (Ester, conjugated) Stretch 1715 - 1730
C=C (Alkene) Stretch 1630 - 1650
C-O (Ester) Stretch 1150 - 1250

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. unibo.itresearchgate.net While diamagnetic molecules like this compound are EPR-silent, this technique is invaluable for studying radical-mediated processes involving unsaturated diesters. youtube.com

Unsaturated compounds can undergo reactions involving radical intermediates, such as autoxidation in the presence of oxygen or free-radical polymerization. aip.org EPR spectroscopy can be used to detect, identify, and quantify these transient radical species. unibo.itnih.gov The analysis of the EPR spectrum provides information about the structure and electronic environment of the radical, helping to elucidate reaction mechanisms. aip.orgnih.gov For instance, EPR could be used to study the formation of peroxy or carbon-centered radicals during the degradation or polymerization of this compound. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For this analysis to be performed on this compound, a suitable single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be modeled. nih.govyoutube.com While obtaining a crystal structure for a simple diester might not always be necessary, it provides the ultimate confirmation of its structure and can reveal subtle conformational preferences and intermolecular interactions in the crystal lattice. mdpi.com For example, a study on dimethyl (R,R)-tartrate, a diester, revealed details about its conformation and the hydrogen bonding networks that stabilize its crystal structure. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.